An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromophenoxy)-N,N-dimethylethanamine
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromophenoxy)-N,N-dimethylethanamine
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(2-Bromophenoxy)-N,N-dimethylethanamine. As a halogenated aromatic ether with a tertiary amine functional group, this compound holds potential as a key intermediate in synthetic organic chemistry and drug development. A thorough understanding of its properties is paramount for its effective handling, characterization, and application. This document details the compound's chemical identity, presents its core physicochemical parameters, discusses its spectroscopic profile, and outlines standardized experimental protocols for property determination. In instances where direct experimental data for the ortho-isomer is not publicly available, data from its closely related para-isomer (CAS 2474-07-9) is utilized as a scientifically grounded estimate, with all such instances clearly noted to maintain transparency and scientific integrity.
Introduction and Chemical Identity
2-(2-Bromophenoxy)-N,N-dimethylethanamine belongs to the class of phenoxyethylamine derivatives. The structure incorporates a brominated benzene ring linked via an ether bond to an N,N-dimethylethanamine sidechain. This unique combination of a halogenated aromatic moiety and a basic aliphatic amine suggests its utility as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Physicochemical properties such as solubility, pKa, and thermal stability are critical determinants of a compound's behavior in reaction media, its purification strategy, and its potential biological interactions. This guide serves as a foundational resource for researchers and developers working with this compound.
Chemical Structure
The molecular structure consists of a 2-bromophenyl group attached to a dimethylethanamine group through an ether linkage.
Caption: Chemical structure of 2-(2-Bromophenoxy)-N,N-dimethylethanamine.
Compound Identification
Precise identification is crucial for regulatory compliance and scientific accuracy. The following table summarizes the key identifiers for 2-(2-Bromophenoxy)-N,N-dimethylethanamine and its common isomers.
| Identifier | 2-(2-Bromophenoxy)-N,N-dimethylethanamine (ortho) | 2-(3-Bromophenoxy)-N,N-dimethylethanamine (meta) | 2-(4-Bromophenoxy)-N,N-dimethylethanamine (para) |
| CAS Number | Not explicitly found | 221915-84-0[1] | 2474-07-9[2][3][4] |
| Molecular Formula | C₁₀H₁₄BrNO | C₁₀H₁₄BrNO[1] | C₁₀H₁₄BrNO[2][3] |
| Molecular Weight | 244.13 g/mol | 244.14 g/mol [1] | 244.13 g/mol [2][3] |
| SMILES | CN(C)CCOC1=CC=CC=C1Br | CN(C)CCOC1=CC(Br)=CC=C1 | CN(C)CCOC1=CC=C(Br)C=C1[2][5] |
| InChI Key | Not explicitly found | ITRIRBFNZOUJEP-UHFFFAOYSA-N | MOVOYJFCKMYLHQ-UHFFFAOYSA-N[2] |
Core Physicochemical Properties
The functional behavior of a chemical compound is dictated by its intrinsic physicochemical properties. The data presented below are a combination of predicted values and experimental data derived from the closely related para-isomer, which serves as a reliable proxy.
| Property | Value (Estimated/Reported) | Significance & Context |
| Physical State | Colorless to Yellow Oil/Liquid | The liquid state at room temperature is typical for monosubstituted phenoxy ethers of this molecular weight.[6][7] |
| Boiling Point | ~150-152 °C @ 15 Torr (Data for para-isomer) | Indicates relatively low volatility under standard conditions, suitable for reactions at elevated temperatures. Vacuum distillation is the required purification method. |
| Density | ~1.31 g/cm³ (Predicted for para-isomer) | Being denser than water, it will form the lower layer in an immiscible aqueous mixture, which is a key consideration for extraction protocols. |
| Solubility | Soluble in Chloroform, Dichloromethane | High solubility in non-polar organic solvents is expected. Solubility in protic solvents will be influenced by the basicity of the amine and the pH of the medium. |
| pKa (Conjugate Acid) | ~8.59 (Predicted for para-isomer) | This value reflects the basicity of the tertiary amine. It indicates the compound will be protonated and water-soluble at acidic pH (<7), a crucial factor for purification and formulation. |
Spectroscopic Profile for Structural Elucidation
Structural confirmation relies on a suite of spectroscopic techniques. The following sections detail the expected spectral characteristics of 2-(2-Bromophenoxy)-N,N-dimethylethanamine.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, which is instrumental for identification.
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Molecular Ion (M⁺): A key feature will be a pair of peaks for the molecular ion at m/z 243 and m/z 245 . This characteristic 1:1 intensity ratio is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
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Major Fragment: The most prominent peak in the spectrum (base peak) is anticipated at m/z 58 . This corresponds to the stable [CH₂=N(CH₃)₂]⁺ fragment, formed by the characteristic alpha-cleavage of the bond between the two ethylenic carbons, a common fragmentation pathway for tertiary amines.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
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Aromatic Protons (4H): A complex multiplet pattern between δ 6.8-7.6 ppm. The ortho-substitution pattern will lead to a more complex splitting compared to the more symmetrical para-isomer.
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Ether Methylene Protons (-OCH₂-, 2H): A triplet expected around δ 4.1-4.3 ppm.
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Amine Methylene Protons (-CH₂N-, 2H): A triplet expected around δ 2.7-2.9 ppm.
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Dimethyl Protons (-N(CH₃)₂, 6H): A sharp singlet around δ 2.3-2.5 ppm.
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-
¹³C NMR: The carbon spectrum provides information on the carbon skeleton.
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Aromatic Carbons (6C): Six distinct signals are expected in the δ 110-160 ppm region. The signal for the carbon directly bonded to bromine (C-Br) will be in the lower end of this range (δ ~112 ppm), while the carbon bonded to the ether oxygen (C-O) will be significantly downfield (δ ~157 ppm).
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Aliphatic Carbons (4C): Signals for -OCH₂-, -CH₂N-, and -N(CH₃)₂ carbons are expected around δ 66-68 ppm, δ 57-59 ppm, and δ 45-47 ppm, respectively.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
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C-O-C Stretch (Aromatic Ether): A strong, characteristic band around 1230-1270 cm⁻¹ .
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Aromatic C=C Bending: Multiple bands in the 1450-1600 cm⁻¹ region.
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C-N Stretch (Tertiary Amine): A moderate band in the 1050-1250 cm⁻¹ region, often overlapping with other signals.
-
C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ (~2850-2950 cm⁻¹ ).
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C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹ .
Experimental Protocol: Determination of Melting Point
This protocol describes a self-validating method for determining the melting point of a substance like 2-(2-Bromophenoxy)-N,N-dimethylethanamine, assuming a solid derivative (e.g., a hydrochloride salt) is prepared. For the free-base oil, this protocol would be adapted for boiling point determination.
Principle
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range (typically <1°C). The sharpness of the melting range is a reliable indicator of purity. This procedure utilizes a digital melting point apparatus for precise temperature control and observation.
Methodology
-
Sample Preparation:
-
Ensure the sample is completely dry and crystalline. If necessary, recrystallize from a suitable solvent and dry under vacuum.
-
Finely crush a small amount of the sample into a powder on a watch glass using a spatula.
-
Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.
-
Compact the sample by tapping the sealed end of the capillary on a hard surface or by dropping it down a long glass tube. A densely packed sample ensures uniform heat transfer.
-
-
Apparatus Setup:
-
Turn on the digital melting point apparatus and allow it to stabilize.
-
Set a "ramp rate" (the rate of temperature increase). A standard protocol involves a fast ramp to approach the expected melting point, followed by a slow ramp (1-2°C per minute) for the final determination.
-
Insert the packed capillary tube into the sample holder of the apparatus.
-
-
Determination:
-
Start the heating program.
-
Observe the sample through the magnified viewing window.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal melts, and the sample is completely liquid.
-
The melting range is reported as T₁ - T₂.
-
-
System Validation:
-
To ensure the accuracy of the apparatus, the melting point of a certified reference standard (e.g., benzophenone, m.p. 48.1°C) should be determined periodically. The measured value must fall within the certified range of the standard.
-
Workflow Diagram
Caption: Workflow for Melting Point Determination.
Safety and Handling
While a specific safety data sheet for 2-(2-Bromophenoxy)-N,N-dimethylethanamine was not retrieved, data for the isomeric 2-(4-Bromophenoxy)-N,N-dimethylethylamine indicates significant hazards.[5] It is prudent to handle the ortho-isomer with the same precautions.
-
Hazards: Assumed to cause severe skin burns and eye damage. May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. Prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
Applications
The primary application of 2-(2-Bromophenoxy)-N,N-dimethylethanamine is as an intermediate in organic synthesis. The presence of the bromo-substituent allows for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the tertiary amine can act as a directing group, a base, or a precursor to quaternary ammonium salts. Its structural similarity to pharmacologically active molecules suggests its potential use in the development of novel therapeutic agents. For instance, the related para-isomer is an intermediate in the synthesis of Tamoxifen.[9]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7565, 4-Bromodiphenyl Ether. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (1980). Ambient Water Quality Criteria for Haloethers. Retrieved from [Link]
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MDPI. (2021). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved from [Link]
- Kurtay, G. (n.d.). 8.1 NAMES AND PHYSICAL PROPERTIES OF ETHERS.
-
American Chemical Society. (2015). Dealkylation as a Strategy to Synthesize Unconventional Lithium Salts from ortho-Phenyl-phosphonate-boranes. Inorganic Chemistry. Retrieved from [Link]
-
Casale, J. F. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. DEA Office of Forensic Sciences. Retrieved from [Link]
Sources
- 1. 221915-84-0 Cas No. | 2-(3-Bromophenoxy)-N,N-dimethylethanamine | Matrix Scientific [matrixscientific.com]
- 2. 2-(4-Bromophenoxy)-N,N-dimethylethylamine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 2-(4-Bromophenoxy)-N,N-dimethylethylamine | 2474-07-9 [chemicalbook.com]
- 4. 2474-07-9|2-(4-Bromophenoxy)-N,N-dimethylethanamine|BLD Pharm [bldpharm.com]
- 5. 2-(4-Bromophenoxy)-N,N-dimethylethylamine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. 4-BROMOPHENYL PHENYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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